mPEG4-Mal

Vue d'ensemble

Description

Monomethoxy polyethylene glycol maleimide, commonly referred to as mPEG4-Mal, is a polyethylene glycol derivative that contains a maleimide functional group. This compound is widely used in various scientific fields due to its ability to form stable covalent bonds with thiol groups, making it a valuable tool for bioconjugation and drug delivery applications.

Applications De Recherche Scientifique

Monomethoxy polyethylene glycol maleimide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for the modification of biomolecules, enabling the attachment of polyethylene glycol chains to proteins, peptides, and other molecules

In biology and medicine, monomethoxy polyethylene glycol maleimide is used in the development of drug delivery systems. The PEGylation of therapeutic proteins and peptides improves their pharmacokinetic properties, reduces immunogenicity, and extends their half-life in the bloodstream. Additionally, it is used in the preparation of bioconjugates for targeted drug delivery, allowing for the selective delivery of drugs to specific cells or tissues.

In the industrial sector, monomethoxy polyethylene glycol maleimide is used in the formulation of various products, including cosmetics, pharmaceuticals, and coatings. Its ability to form stable covalent bonds with thiol groups makes it a valuable additive for enhancing the properties of these products.

Mécanisme D'action

Target of Action

mPEG4-Mal, also known as m-PEG4-amino-Mal, is a polyethylene glycol (PEG)-based PROTAC linker . The primary target of this compound is the thiol group of a biomolecule . The maleimide group in this compound reacts with the thiol group to form a covalent bond, enabling the connection of the biomolecule with a thiol .

Mode of Action

The mode of action of this compound involves the formation of a covalent bond between the maleimide group of this compound and the thiol group of a biomolecule . This interaction enables the connection of the biomolecule with a thiol, which is crucial for the synthesis of a series of PROTACs .

Pharmacokinetics

The hydrophilic peg spacer in this compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of this compound’s action is the formation of a covalent bond with a biomolecule’s thiol group . This action enables the connection of the biomolecule with a thiol, facilitating the synthesis of a series of PROTACs . These PROTACs can then induce the degradation of specific target proteins, influencing various cellular processes.

Action Environment

It is known that the hydrophilic peg spacer in this compound increases its solubility in aqueous media , suggesting that the compound’s action may be influenced by the hydration level of its environment.

Analyse Biochimique

Biochemical Properties

The maleimide group in mPEG4-Mal can react with a thiol group to form a covalent bond . This enables the connection of this compound with biomolecules that contain a thiol group . The hydrophilic PEG spacer in this compound increases its solubility in aqueous media .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a covalent bond between the maleimide group in this compound and a thiol group in a biomolecule . This reaction can lead to the modification of the biomolecule, potentially altering its function.

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound that can be stored at -20°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of monomethoxy polyethylene glycol maleimide involves the reaction of monomethoxy polyethylene glycol with maleic anhydride under specific conditions. The reaction typically occurs in the presence of a catalyst and requires careful control of temperature and pH to ensure high yield and purity . The resulting product is then purified using techniques such as chromatography to remove any unreacted starting materials and by-products.

Industrial Production Methods: In industrial settings, the production of monomethoxy polyethylene glycol maleimide involves large-scale reactions with stringent quality control measures. The starting material, monomethoxy polyethylene glycol, is reacted with maleic anhydride in large reactors, followed by purification processes such as distillation and crystallization to obtain the final product. The purity and quality of the product are ensured through rigorous analytical testing, including high-performance liquid chromatography and mass spectrometry .

Analyse Des Réactions Chimiques

Types of Reactions: Monomethoxy polyethylene glycol maleimide primarily undergoes substitution reactions with thiol groups. The maleimide group reacts with free sulfhydryl groups to form stable thioether bonds . This reaction is highly specific and efficient, making it ideal for bioconjugation applications.

Common Reagents and Conditions: The reaction between monomethoxy polyethylene glycol maleimide and thiol groups typically occurs at a pH range of 6.5 to 7.5. Common reagents used in these reactions include thiol-containing compounds such as cysteine residues in proteins and peptides . The reaction conditions are mild, often carried out at room temperature, and do not require the use of organic solvents, making it suitable for aqueous environments.

Major Products Formed: The major product formed from the reaction of monomethoxy polyethylene glycol maleimide with thiol groups is a stable thioether bond. This covalent bond is non-cleavable and provides a robust linkage between the polyethylene glycol moiety and the thiol-containing molecule .

Comparaison Avec Des Composés Similaires

Monomethoxy polyethylene glycol maleimide is unique in its ability to form stable covalent bonds with thiol groups, making it highly specific and efficient for bioconjugation applications. Similar compounds include other polyethylene glycol derivatives with different functional groups, such as monomethoxy polyethylene glycol succinimidyl carbonate and monomethoxy polyethylene glycol aldehyde . These compounds also enable the modification of biomolecules but differ in their reactivity and specificity towards target functional groups.

List of Similar Compounds:- Monomethoxy polyethylene glycol succinimidyl carbonate

- Monomethoxy polyethylene glycol aldehyde

- Monomethoxy polyethylene glycol amine

- Monomethoxy polyethylene glycol carboxylate

Monomethoxy polyethylene glycol maleimide stands out due to its high reactivity and specificity towards thiol groups, making it a preferred choice for applications requiring stable and permanent modifications.

Activité Biologique

Introduction

mPEG4-Mal, or methoxy polyethylene glycol maleimide, is a synthetic polymer that has gained significant attention in biomedical applications due to its unique properties. It is primarily used for drug delivery, bioconjugation, and the development of therapeutic agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug delivery systems, and relevant case studies.

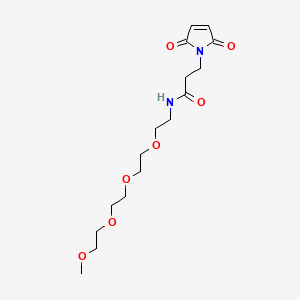

Chemical Structure and Properties

This compound consists of a methoxy polyethylene glycol (mPEG) backbone with a maleimide functional group. The structure can be represented as:

Key Properties

- Molecular Weight : Approximately 2000 Da (for mPEG4)

- Solubility : Highly soluble in water and organic solvents

- Biocompatibility : Exhibits low toxicity and immunogenicity

- Reactivity : The maleimide group allows for selective conjugation with thiol-containing molecules.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to form stable conjugates with proteins, peptides, and other biomolecules. This property is utilized in various applications:

- Targeted Drug Delivery : By conjugating therapeutic agents to this compound, it enhances the solubility and stability of drugs while facilitating targeted delivery to specific cells or tissues.

- Protein Modification : this compound can modify proteins to improve their pharmacokinetic properties, such as half-life and bioavailability.

- Immunogenicity Reduction : The PEGylation process reduces the immunogenicity of therapeutic proteins, enhancing their therapeutic efficacy.

Table 1: Applications of this compound in Drug Delivery

| Application | Description | References |

|---|---|---|

| Antibody-Drug Conjugates (ADCs) | Enhances stability and efficacy of monoclonal antibodies | |

| Nanoparticle Formulations | Improves biocompatibility and drug loading capacity | |

| Controlled Release Systems | Enables sustained release of therapeutic agents |

Case Study 1: this compound in Antibody-Drug Conjugates

In a study by Zhang et al. (2020), this compound was used to conjugate a cytotoxic drug to a monoclonal antibody targeting cancer cells. The resulting ADC demonstrated enhanced tumor targeting and reduced systemic toxicity compared to non-PEGylated counterparts. The study reported a significant increase in the median survival time of treated mice compared to controls.

Case Study 2: this compound for Protein Therapeutics

A study conducted by Lee et al. (2019) investigated the use of this compound for modifying insulin. The PEGylated insulin exhibited improved solubility and stability under physiological conditions. Pharmacokinetic studies showed a prolonged half-life and enhanced glucose-lowering effects in diabetic rats compared to unmodified insulin.

Case Study 3: this compound in Gene Delivery

Research by Patel et al. (2021) explored the use of this compound in gene delivery systems. The study demonstrated that this compound-modified liposomes significantly improved the transfection efficiency of plasmid DNA into human cells compared to traditional liposomes.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Enhanced Stability : PEGylation with this compound increases the stability of drugs against enzymatic degradation.

- Reduced Immunogenicity : Studies show that PEGylated proteins elicit lower immune responses than their non-PEGylated forms.

- Improved Pharmacokinetics : PEGylation results in altered distribution profiles, leading to improved bioavailability and reduced clearance rates.

Propriétés

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O7/c1-22-8-9-24-12-13-25-11-10-23-7-5-17-14(19)4-6-18-15(20)2-3-16(18)21/h2-3H,4-13H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHTYEHHGXSUJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.